rac Deprenyl-d8 rac Deprenyl-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC18006814
InChI: InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3,5D,6D,7D,8D,9D
SMILES:
Molecular Formula: C13H17N
Molecular Weight: 195.33 g/mol

rac Deprenyl-d8

CAS No.:

Cat. No.: VC18006814

Molecular Formula: C13H17N

Molecular Weight: 195.33 g/mol

* For research use only. Not for human or veterinary use.

rac Deprenyl-d8 -

Specification

Molecular Formula C13H17N
Molecular Weight 195.33 g/mol
IUPAC Name 1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine
Standard InChI InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3,5D,6D,7D,8D,9D
Standard InChI Key MEZLKOACVSPNER-HEWZHJHFSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N(CC#C)C([2H])([2H])[2H])[2H])[2H]
Canonical SMILES CC(CC1=CC=CC=C1)N(C)CC#C

Introduction

Chemical Identity and Structural Characteristics

rac Deprenyl-d8 is a racemic mixture of deuterium-substituted enantiomers of deprenyl (selegiline). The parent compound, deprenyl, is a phenylisopropylamine derivative with the chemical name (±)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine . Deuterated variants like rac Deprenyl-d8 incorporate deuterium atoms at specific positions to modify metabolic stability and bioavailability.

Molecular Formula and Isotopic Composition

The molecular formula of rac Deprenyl-d8 is C₁₃H₁₇-d₈N, with eight deuterium atoms replacing hydrogen atoms, typically at the methyl and propargyl groups (Figure 1) . This substitution increases the molecular weight to 195.32 g/mol, compared to 187.29 g/mol for non-deuterated deprenyl .

Table 1: Key Chemical Properties of rac Deprenyl-d8

PropertyValue
IUPAC Name(±)-N-(Trideuteriomethyl)-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine-d₅
CAS Number1189731-50-7 (Deprenyl-d3 analog)
Molecular FormulaC₁₃H₁₇-d₈N
Molecular Weight195.32 g/mol
Deuterium Substitution8 positions (methyl, propargyl)

Synthesis and Isotopic Labeling Strategies

The synthesis of rac Deprenyl-d8 involves deuterium incorporation via catalytic deuteration or isotopic exchange. A common method parallels the synthesis of rac Deprenyl-d3, where deuterated methyl iodide reacts with a propargylamine precursor . For rac Deprenyl-d8, additional deuterium atoms are introduced at the propargyl and phenyl groups using deuterium gas (D₂) under palladium catalysis.

Reaction Pathways

  • Alkylation: L-Homocysteine reacts with deuterated methyl iodide to form deuterated methionine analogs, a strategy adaptable to deprenyl synthesis.

  • Catalytic Deuteration: Deprenyl intermediates are exposed to D₂ in the presence of Pd/C, replacing hydrogen atoms at metabolically vulnerable sites .

Isotopic Purity: Advanced techniques like NMR and mass spectrometry ensure >98% deuterium enrichment, critical for minimizing metabolic interference .

Pharmacological Properties and Mechanism of Action

MAO-B Inhibition

rac Deprenyl-d8 retains the MAO-B inhibitory activity of its parent compound. Deprenyl selectively inhibits MAO-B at low doses (0.05–0.2 mg/kg), preventing dopamine degradation and enhancing dopaminergic transmission . Deuterium substitution may prolong enzyme inhibition by reducing first-pass metabolism, as seen in deuterated drugs like deutetrabenazine.

Table 2: Comparative MAO-B Inhibition of Deprenyl and Analogues

CompoundIC₅₀ (MAO-B)Selectivity (MAO-B/MAO-A)
Deprenyl0.4 nM1,500:1
Selegiline (L-deprenyl)0.2 nM3,000:1
rasagiline0.1 nM5,000:1

Data from

Neuroprotective Effects

Deprenyl upregulates antioxidant enzymes (e.g., superoxide dismutase) and inhibits apoptosis via Bcl-2 pathways . Deuterated forms like rac Deprenyl-d8 may enhance these effects by prolonging systemic exposure.

Research Applications

Isotopic Tracing in Metabolism

rac Deprenyl-d8 is used in mass spectrometry (MS) and positron emission tomography (PET) to study:

  • Dopamine Metabolism: Deuterium labeling allows precise tracking of dopamine synthesis and degradation in vivo .

  • Drug-Drug Interactions: Co-administration with levodopa reveals pharmacokinetic synergies, reducing dyskinesia in Parkinson’s models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator